![molecular formula C19H18BrN5O2S2 B12166241 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12166241.png)
2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinazolinone core, a bromophenyl group, and a sulfanyl-acetyl linkage, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the quinazolinone core reacts with 4-bromobenzoyl chloride in the presence of a base.
Sulfanyl-Acetyl Linkage Formation: The sulfanyl-acetyl linkage is formed by reacting the intermediate with thioglycolic acid under acidic conditions.
Hydrazinecarbothioamide Addition: Finally, the compound is reacted with N-ethylhydrazinecarbothioamide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in DNA replication and repair.
Protein Binding: It can bind to specific proteins, altering their conformation and function, which can affect cellular signaling pathways.
Pathways Involved: The compound is known to interfere with pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide stands out due to its unique combination of a quinazolinone core, bromophenyl group, and sulfanyl-acetyl linkage. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound 2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide (CAS Number: 133764-46-2) is a complex organic molecule with notable biological activities. This article aims to provide a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H13BrN4O2S, with a molecular weight of approximately 405.3 g/mol. The structure features a quinazolinone core, which is significant for its biological activity. The presence of the bromophenyl group and the sulfanyl-acetohydrazide moiety contributes to its reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities due to structural similarities.
2. Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies. It has been reported to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
3. Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. For example, it has been suggested that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or COX, leading to reduced signaling in pathways associated with cancer progression and inflammation.
- Interaction with DNA : There is potential for this compound to intercalate with DNA or interact with other nucleic acids, disrupting replication and transcription processes in cancer cells.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
Properties
Molecular Formula |
C19H18BrN5O2S2 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1-[[2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-ethylthiourea |
InChI |
InChI=1S/C19H18BrN5O2S2/c1-2-21-18(28)24-23-16(26)11-29-19-22-15-6-4-3-5-14(15)17(27)25(19)13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,23,26)(H2,21,24,28) |
InChI Key |
PERCMQKNKFIGCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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